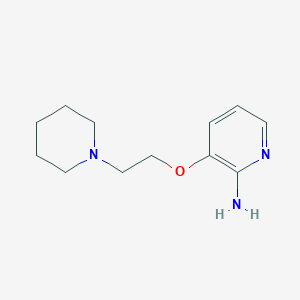

2-Amino-3-(2-piperidino-ethoxy)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

171346-71-7 |

|---|---|

Molecular Formula |

C12H19N3O |

Molecular Weight |

221.30 g/mol |

IUPAC Name |

3-(2-piperidin-1-ylethoxy)pyridin-2-amine |

InChI |

InChI=1S/C12H19N3O/c13-12-11(5-4-6-14-12)16-10-9-15-7-2-1-3-8-15/h4-6H,1-3,7-10H2,(H2,13,14) |

InChI Key |

ZDMLPQHJWZPTGN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCOC2=C(N=CC=C2)N |

Origin of Product |

United States |

Mechanistic Investigations of Reaction Pathways for 2 Amino 3 2 Piperidino Ethoxy Pyridine Synthesis and Transformations

Elucidation of Proposed Reaction Mechanisms for Key Synthetic Steps

The formation of the 2-Amino-3-(2-piperidino-ethoxy)pyridine scaffold relies on fundamental organic reactions, primarily nucleophilic substitutions and processes leading to the heterocyclic pyridine (B92270) core.

The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. nih.gov However, direct nucleophilic substitution on an unsubstituted pyridine ring is often challenging and may require harsh reaction conditions. researchgate.net

A common strategy to facilitate nucleophilic substitution involves the activation of the pyridine ring, often through the formation of a pyridine N-oxide. researchgate.netnih.gov The N-oxide group increases the electrophilicity of the ring, making it more reactive towards nucleophiles. For instance, pyridine N-oxides can react with various nucleophiles to introduce substituents at the 2-position. researchgate.netnih.gov In the context of synthesizing this compound, a precursor like a 2-halopyridine or a 2-activated pyridine derivative would likely undergo nucleophilic substitution.

The introduction of the amino group at the C2 position can be achieved through reactions like the Chichibabin amination, although this method can have limitations. researchgate.net A more versatile approach involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the 2-position by an amino source. nih.gov The reaction of 2-halopyridines with amines is a well-established method for the synthesis of 2-aminopyridines. nih.gov

Similarly, the ether linkage at the C3 position is typically formed via a Williamson ether synthesis, a classic example of a nucleophilic substitution reaction. This involves the reaction of a 3-hydroxypyridine (B118123) derivative with an appropriate alkyl halide (in this case, a 2-piperidino-ethyl halide) in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide that then displaces the halide.

The pyridine ring itself can be constructed through various cyclization and subsequent aromatization reactions. acs.org While the direct synthesis of the fully substituted this compound via a one-pot cyclization is complex, understanding the fundamental principles of pyridine synthesis provides insight into potential synthetic strategies.

One-pot syntheses of substituted pyridines often involve a domino cyclization-oxidative aromatization approach. organic-chemistry.org These reactions can be catalyzed by various systems and typically proceed through a dihydropyridine (B1217469) intermediate which is then oxidized to the aromatic pyridine. organic-chemistry.org For example, a K2CO3-catalyzed reaction has been developed for the synthesis of benzofuro[3,2-b]pyridines, which involves a 1,4-addition, intramolecular cyclization, and subsequent aromatization. acs.org Such strategies highlight the importance of the final aromatization step in driving the reaction towards the stable pyridine product.

Another approach involves the [2+2+2] cycloaddition of alkynes and nitriles, which can be catalyzed by transition metals like Ruthenium, to form pyridine derivatives. researchgate.net Rearrangement and cycloaddition reaction sequences have also been employed to synthesize 2-aminopyridine (B139424) derivatives. researchgate.net These methods underscore the versatility of cycloaddition strategies in constructing the pyridine core.

Interactive Table: Key Mechanistic Steps in Pyridine Synthesis

| Step | Description | Key Intermediates | Driving Force |

| Nucleophilic Substitution | Introduction of amino and ether groups onto the pyridine ring. | Pyridine N-oxides, halopyridines | Ring activation, strong nucleophiles |

| Cyclization | Formation of the six-membered dihydropyridine ring from acyclic precursors. | Dihydropyridines | Intramolecular bond formation |

| Aromatization | Oxidation of the dihydropyridine intermediate to the stable aromatic pyridine ring. acs.orgnih.gov | Dihydropyridines | Formation of a stable aromatic system |

Role of Catalytic Systems in Pyridine Functionalization

Catalysis plays a pivotal role in the efficient and selective functionalization of the pyridine ring, enabling the formation of key C-O and C-N bonds under milder conditions.

Transition metal catalysis is a powerful tool for the functionalization of pyridine C-H bonds. nih.govnih.gov Metals such as palladium, copper, rhodium, and iridium have been extensively used to catalyze C-C, C-N, and C-O bond-forming reactions on the pyridine scaffold. nih.govbeilstein-journals.org

For C-N bond formation, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are widely employed for coupling amines with halopyridines. researchgate.net Copper-catalyzed reactions also provide an effective means for C-N bond formation. researchgate.net For instance, cuprous iodide has been used as a catalyst for the amidation of heterocycles. researchgate.net

In the context of C-O bond formation, metal catalysts can facilitate the coupling of alcohols or phenols with halopyridines. These reactions are crucial for introducing ether functionalities, such as the 2-piperidino-ethoxy group in the target molecule.

The regioselectivity of these metal-catalyzed reactions is a significant challenge due to the multiple C-H bonds available for activation on the pyridine ring. nih.gov The choice of catalyst, ligand, and reaction conditions is critical in directing the functionalization to the desired position. nih.gov

In recent years, organocatalysis has emerged as a valuable alternative to metal-based systems, offering milder reaction conditions and avoiding toxic metal residues. acs.orgrsc.org Chiral Brønsted acids have been successfully used to catalyze a variety of reactions, including the enantioselective reduction of imines. rsc.orgacs.org

Brønsted acids can play a significant role in pyridine chemistry by activating the pyridine ring towards nucleophilic attack or by promoting cyclization reactions. nih.govrsc.org For example, Brønsted acid-enhanced dearomatization of pyridine has been achieved using a copper catalyst. nih.gov This highlights the synergistic effect that can be achieved by combining metal and organocatalysis.

Base catalysis is also fundamental in many synthetic steps, such as the deprotonation of nucleophiles in substitution reactions. acs.org Simple inorganic bases like potassium carbonate can effectively catalyze sequential reactions leading to complex heterocyclic systems. acs.org

Interactive Table: Catalytic Systems in Pyridine Functionalization

| Catalyst Type | Examples | Role in Reaction |

| Transition Metals | Palladium, Copper, Rhodium nih.govbeilstein-journals.org | C-H activation, cross-coupling for C-N and C-O bond formation researchgate.net |

| Organocatalysts | Chiral Phosphoric Acids acs.org | Activation of substrates, enantioselective transformations acs.org |

| Brønsted Acids | Triflic acid, p-Toluenesulfonic acid | Ring activation, promoting cyclization and dearomatization nih.govrsc.org |

| Bases | Potassium Carbonate, Sodium Hydroxide | Deprotonation of nucleophiles, promoting elimination and cyclization acs.org |

Intramolecular Rearrangements and Cycloaddition Reactions

Intramolecular rearrangements and cycloaddition reactions represent advanced strategies for the synthesis and transformation of pyridine derivatives. While specific examples directly involving this compound are not extensively documented, the principles are applicable to its synthesis and potential derivatization.

Dearomative cycloaddition reactions of pyridines can lead to the formation of complex, densely functionalized polycyclic structures. rsc.org For instance, the dearomative [3+2] cycloaddition of 2-alkynyl pyridines with diarylcyclopropenones provides access to indolizinones. rsc.org Such reactions demonstrate the potential to transform the planar pyridine ring into a three-dimensional scaffold.

Intramolecular rearrangements, such as those involving pyridine N-oxides, can also lead to functionalized pyridines. The rearrangement of pyridine oxides to 3-hydroxypyridines is a known transformation that proceeds through a pathway analogous to the NIH shift. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 2 Amino 3 2 Piperidino Ethoxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) Analysis of Pyridine (B92270) and Side Chain Resonances

A hypothetical ¹H NMR spectrum of 2-Amino-3-(2-piperidino-ethoxy)pyridine would be expected to show distinct signals corresponding to the protons on the pyridine ring, the ethoxy linker, and the piperidine (B6355638) ring. The aromatic protons on the 2-aminopyridine (B139424) core would typically appear in the downfield region. The protons of the ethoxy side chain (-O-CH₂-CH₂-N-) and the piperidine ring would exhibit characteristic chemical shifts and coupling patterns, providing information about their chemical environment and connectivity. The broad signal of the amino (-NH₂) protons would also be expected.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (aromatic, aliphatic, attached to heteroatoms like oxygen or nitrogen), allowing for a complete mapping of the carbon skeleton.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To definitively assign all proton and carbon signals and confirm the connectivity between different parts of the molecule, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships within the pyridine and piperidine rings and along the ethoxy chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the 2-aminopyridine core to the ethoxy side chain and the ethoxy chain to the piperidine ring.

Despite the theoretical expectations for these NMR experiments, specific, experimentally-derived data for this compound are not available in the surveyed literature.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching from the primary amine group.

C-H stretching for both aromatic (pyridine) and aliphatic (ethoxy and piperidine) protons.

C=C and C=N stretching within the pyridine ring.

C-O stretching of the ether linkage.

C-N stretching for both the amino group and the tertiary amine in the piperidine ring.

A detailed analysis of these bands would confirm the presence of the key functional groups. However, a published IR spectrum with specific peak assignments for this compound could not be found.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

HRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass. This allows for the calculation of the molecular formula. Analysis of the fragmentation pattern in the mass spectrum can also provide structural information, as the molecule breaks apart in predictable ways that reflect its underlying structure. Specific HRMS data, including the precise mass and fragmentation analysis for this compound, remains unreported in the scientific literature reviewed.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal exact bond lengths, bond angles, and torsional angles, as well as how the molecules pack together in the crystal lattice. A crystal structure would provide unequivocal proof of the molecule's constitution and conformation in the solid state. To date, no crystallographic data for this compound has been deposited in crystallographic databases.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise determination of bond lengths, bond angles, and torsion angles for this compound would necessitate experimental techniques such as X-ray crystallography or theoretical calculations using methods like Density Functional Theory (DFT).

Bond Lengths: This data would provide the specific distances between the atoms within the molecule, such as the C-C, C-N, C-O, N-H, and C-H bonds in the pyridine ring, the amino group, the ethoxy linker, and the piperidine ring.

Bond Angles: This information would detail the angles formed between adjacent bonds, defining the geometry around each atom. Key angles would include those within the aromatic pyridine ring, the tetrahedral arrangement around the sp3 hybridized carbons of the piperidine and ethoxy groups, and the geometry of the amino substituent.

Torsion Angles: Also known as dihedral angles, these would describe the rotation around the single bonds within the molecule, particularly the C-O and C-C bonds of the flexible ethoxy-piperidine side chain. This is crucial for understanding the molecule's conformational possibilities.

A representative data table for such findings would be structured as follows:

Table 1: Hypothetical Bond Lengths, Bond Angles, and Torsion Angles for this compound Data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not available.

| Parameter | Atoms Involved | Value (Å or °) |

|---|---|---|

| Bond Length | C2-N(amino) | Value |

| C3-O | Value | |

| O-C(ethoxy) | Value | |

| N(piperidine)-C(piperidine) | Value | |

| Bond Angle | N(pyridine)-C2-C3 | Value |

| C2-N(amino)-H | Value | |

| C3-O-C(ethoxy) | Value | |

| C(piperidine)-N(piperidine)-C(piperidine) | Value | |

| Torsion Angle | C2-C3-O-C(ethoxy) | Value |

| C3-O-C(ethoxy)-C(ethoxy) | Value |

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

The presence of hydrogen bond donors (the amino group N-H) and acceptors (the pyridine nitrogen, the ether oxygen, and the piperidine nitrogen) in this compound suggests the potential for both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the amino group hydrogen and the ether oxygen of the side chain, or the pyridine ring nitrogen. The likelihood and strength of such an interaction would depend on the molecule's preferred conformation, which is dictated by its torsion angles. Spectroscopic techniques like NMR and IR, alongside computational modeling, would be essential to confirm and characterize these interactions.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, this compound molecules could interact with each other through a network of hydrogen bonds. The amino group of one molecule could donate a hydrogen bond to the nitrogen or oxygen atoms of a neighboring molecule, leading to the formation of dimers or more complex supramolecular structures. These interactions significantly influence the compound's physical properties, such as its melting point and solubility.

A detailed analysis would include data on the donor-acceptor distances and the angles of these hydrogen bonds.

Table 2: Hypothetical Hydrogen Bonding Parameters for this compound Data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not available.

| Type | Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|---|---|---|

| Intramolecular | N(amino) | H | O(ethoxy) | Value | Value | Value | Value |

| Intermolecular | N(amino) | H | N(pyridine) | Value | Value | Value | Value |

| Intermolecular | N(amino) | H | N(piperidine) | Value | Value | Value | Value |

Lack of Specific Research Data Prevents In-Depth Computational Analysis of this compound

Following a comprehensive search of scientific literature and academic databases, no specific computational chemistry or theoretical modeling studies were found for the chemical compound "this compound." Consequently, it is not possible to provide a detailed article that adheres to the requested scientific outline for this specific molecule.

The user's instructions mandated a strict focus solely on "this compound," with a detailed structure covering Density Functional Theory (DFT) calculations, Ab Initio methods, and molecular orbital analysis. This requires access to published research where these specific computational methods have been applied to the exact compound .

While computational studies are available for structurally related compounds, such as 2-amino-3-nitropyridine (B1266227) and other aminopyridine derivatives, the explicit constraint to exclude any information not directly pertaining to "this compound" prevents the use of this data as a substitute. researchgate.netnajah.edu Generating content based on related structures would not be scientifically accurate for the target molecule and would violate the core requirements of the request.

Therefore, without available research data specifically detailing the geometry optimization, spectroscopic parameter prediction, electronic structure calculations, HOMO-LUMO energies, and Natural Bond Orbital (NBO) analysis of "this compound," the generation of a scientifically accurate and compliant article is not feasible.

Chemical Reactivity and Derivatization Strategies of 2 Amino 3 2 Piperidino Ethoxy Pyridine

Reactivity at the Pyridine (B92270) Nitrogen Atom

The pyridine ring contains a nitrogen atom with a lone pair of electrons in an sp² hybrid orbital. This makes the nitrogen atom basic and nucleophilic, although its basicity is lower than that of aliphatic amines due to the greater s-character of the sp² orbital, which holds the lone pair more closely to the nucleus. libretexts.org

In the presence of acids, this nitrogen is readily protonated to form a pyridinium (B92312) salt. This protonation has a significant electronic effect on the pyridine ring, increasing its electron deficiency and deactivating it towards electrophilic substitution. libretexts.orguoanbar.edu.iq Conversely, this electron-deficient nature makes the pyridine ring susceptible to nucleophilic attack.

The most significant role of the pyridine nitrogen in the derivatization of 2-aminopyridine (B139424) systems is its function as an intramolecular nucleophile in cyclization reactions. In the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, the reaction is initiated by the nucleophilic attack of this endocyclic nitrogen on an external electrophile (e.g., the carbon of an α-haloketone). nih.govbio-conferences.orgacs.org This step is fundamental to the construction of the fused ring system, preceding the involvement of the 2-amino group.

Transformations Involving the 2-Amino Group

The exocyclic 2-amino group is a primary aromatic amine and a key site for functionalization. Its nucleophilic character drives condensation and cyclization reactions, providing pathways to a diverse range of derivatives.

The primary amino group of 2-Amino-3-(2-piperidino-ethoxy)pyridine can readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding imines, commonly known as Schiff bases. tandfonline.com This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon to form an unstable hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. jocpr.com The reaction is often catalyzed by a catalytic amount of acid, which facilitates the dehydration step. jocpr.comresearchgate.net

The synthesis of Schiff bases from 2-aminopyridine derivatives is a versatile method for introducing a wide variety of substituents. Reaction conditions are generally mild, often involving refluxing the reactants in a solvent like ethanol. tandfonline.comresearchgate.net

| Carbonyl Compound | Catalyst/Solvent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | Absolute Ethanol | Reflux at 75°C | Substituted Schiff Base | tandfonline.com |

| Substituted Pyrazole-4-carbaldehyde | Glacial Acetic Acid / Ethanol | Reflux for 6 hours | Pyrazole-containing Schiff Base | jocpr.com |

| 4-Ethoxybenzaldehyde | Ethanol | Reflux for 2 hours | Substituted Schiff Base | researchgate.net |

| Ciprofloxacin (contains a ketone) | Ethanol | Reflux for 4 hours | Ciprofloxacin-imine | chemrj.org |

The bifunctional nature of the 2-aminopyridine moiety, containing both an endocyclic nitrogen and an exocyclic amino group, makes it an excellent precursor for the synthesis of fused heterocyclic systems.

Imidazo[1,2-a]pyridines: This bicyclic system is one of the most common and important derivatives of 2-aminopyridines. The synthesis, often referred to as the Tschitschibabin reaction, typically involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound. bio-conferences.org The mechanism involves the initial SN2 reaction where the pyridine nitrogen acts as a nucleophile, displacing the halide to form an N-phenacylpyridinium salt intermediate. This is followed by an intramolecular cyclization, where the 2-amino group attacks the carbonyl carbon, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine (B132010) ring system. nih.govbio-conferences.orgacs.org

Numerous modern variations of this synthesis exist, utilizing a wide range of reagents and catalysts to improve yields and expand substrate scope. These methods allow for the incorporation of diverse functionalities onto the fused ring system.

| Reagents | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| α-Bromo/chloroketones | Catalyst and solvent-free, 60°C | Efficient and environmentally friendly method. | bio-conferences.org |

| Aldehydes, Terminal Alkynes | Copper(I) iodide | Three-component coupling reaction for diverse substitution. | bio-conferences.org |

| Nitroolefins | CuBr / DMF, 80°C, Air (oxidant) | One-pot procedure using air as a green oxidant. | organic-chemistry.org |

| Acetophenones | CuI / Air (oxidant) | Aerobic oxidative synthesis compatible with many functional groups. | organic-chemistry.org |

Pyrido[1,2-a]pyrimidines: This class of fused heterocycles can be prepared by reacting 2-aminopyridines with 1,3-dicarbonyl compounds or their synthetic equivalents, such as β-ketoesters or malondialdehyde derivatives. rsc.org The reaction proceeds through the formation of an intermediate, 2-(2-acylvinylamino)pyridine, which then undergoes an intramolecular cyclization followed by dehydration to yield the pyrido[1,2-a]pyrimidinium salt. rsc.org Further reactions can then be performed to obtain neutral pyrido[1,2-a]pyrimidine (B8458354) derivatives. One-pot, three-component reactions involving a 2-aminopyridine, an aroylacetonitrile, and an orthoester have also been developed for the facile synthesis of this ring system. researchgate.net

Reactivity of the Ethereal Linker

The molecule contains an alkyl aryl ether linkage, which connects the piperidine (B6355638) moiety to the 3-position of the pyridine ring. Ethers are generally stable and unreactive functional groups. However, the C-O bond of the ethereal linker can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org

The cleavage mechanism involves the initial protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). The halide ion (Br⁻ or I⁻), a good nucleophile, then attacks the less sterically hindered carbon adjacent to the ether oxygen. In the case of this compound, this would be the ethyl carbon, proceeding via an SN2 mechanism. This reaction would break the ether bond, yielding 2-amino-3-hydroxypyridine (B21099) and a 2-(piperidino)ethyl halide. libretexts.org Cleavage does not occur at the aryl C-O bond, as the sp²-hybridized carbon of the pyridine ring is resistant to nucleophilic substitution. libretexts.org Alternative, non-hydrolytic cleavage methods using reagents like aluminum triiodide have also been developed. researchgate.net

Functionalization and Derivatization of the Piperidine Ring

The N-alkyl piperidine ring is a saturated heterocyclic system and is generally less reactive than the aromatic pyridine core. However, methods for its functionalization exist, primarily targeting the C-H bonds adjacent (α) to the nitrogen atom.

A robust strategy for the late-stage α-functionalization of N-alkyl piperidines involves the selective formation of an endocyclic iminium ion. nih.govacs.org This reactive intermediate can be generated in situ via oxidation and is then susceptible to attack by a wide range of carbon-based nucleophiles. This allows for the introduction of alkyl, aryl, and other functional groups at the C2 position of the piperidine ring. nih.govacs.org This approach offers a powerful tool for modifying the piperidine moiety of the parent molecule, enabling the exploration of structure-activity relationships. acs.org

Furthermore, rhodium-catalyzed C-H insertion reactions provide another avenue for derivatization. The site-selectivity of these reactions (C2, C3, or C4) can often be controlled by the choice of catalyst and any directing groups attached to the piperidine nitrogen, although the target molecule possesses an unsubstituted N-alkyl group. nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

2-Amino-3-(2-piperidino-ethoxy)pyridine as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block stems from the multiple reactive centers within its structure. The primary amino group at the C2 position is a potent nucleophile, readily participating in a wide array of chemical transformations. This allows for the straightforward synthesis of more complex derivatives through reactions such as N-acylation, N-alkylation, diazotization, and condensation with carbonyl compounds. researchgate.net

Furthermore, the pyridine (B92270) ring itself offers avenues for functionalization. While the electron-poor nature of the pyridine ring can render direct C-H functionalization challenging, the amino group at the C2 position can direct electrophilic substitution to the C5 position. rsc.org The ether linkage and the tertiary amine of the piperidine (B6355638) ring in the side chain, while generally less reactive, offer opportunities for modification under specific conditions, such as cleavage or quaternization, adding another layer of synthetic versatility. This multifunctional nature allows the compound to serve as a scaffold for generating diverse molecular libraries.

Table 1: Potential Synthetic Transformations of this compound This table presents hypothetical reactions based on the known reactivity of 2-aminopyridine (B139424) scaffolds.

| Reaction Type | Reagent Example | Potential Product Class |

|---|---|---|

| N-Acylation | Acetyl Chloride | N-(3-(2-piperidino-ethoxy)pyridin-2-yl)acetamide |

| N-Alkylation | Benzyl (B1604629) Bromide | N-benzyl-3-(2-piperidino-ethoxy)pyridin-2-amine |

| Condensation | Benzaldehyde | Schiff Base/Imine Derivatives |

| Cyclocondensation | Diethyl Malonate | Pyrido[1,2-a]pyrimidine (B8458354) Derivatives |

| Sandmeyer Reaction | NaNO₂, HBr, CuBr | 2-Bromo-3-(2-piperidino-ethoxy)pyridine |

| Side-Chain Quaternization | Methyl Iodide | 1-methyl-1-(2-(2-aminopyridin-3-yloxy)ethyl)piperidin-1-ium iodide |

Utility as a Precursor in Multicomponent Reaction Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are powerful tools for rapidly building molecular complexity. nih.govresearchgate.net 2-Aminopyridine derivatives are well-established participants in various MCRs. researchgate.net Notably, they are key components in the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation with an aldehyde and an isocyanide to efficiently produce fused imidazo[1,2-a]pyridine (B132010) scaffolds. acs.orgacs.org

Given its structure, this compound is an ideal candidate for the amine component in such MCRs. Its participation would lead to the formation of complex, polycyclic heterocyclic systems incorporating the piperidino-ethoxy side chain, a feature that could be leveraged to tune solubility or introduce specific binding motifs. The ability to systematically vary the aldehyde and isocyanide components allows for the creation of large libraries of novel compounds from this single precursor. researchgate.net

Table 2: Hypothetical Groebke–Blackburn–Bienaymé Reaction Products Illustrative examples of potential products from a three-component reaction involving this compound.

| Aldehyde Component | Isocyanide Component | Potential Imidazo[1,2-a]pyridine Product |

|---|---|---|

| Benzaldehyde | tert-Butyl isocyanide | 2-(tert-Butyl)-3-phenyl-8-(2-(piperidin-1-yl)ethoxy)imidazo[1,2-a]pyridine |

| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 3-(4-Chlorophenyl)-2-(cyclohexyl)-8-(2-(piperidin-1-yl)ethoxy)imidazo[1,2-a]pyridine |

| Furan-2-carbaldehyde | Benzyl isocyanide | 2-(Benzyl)-3-(furan-2-yl)-8-(2-(piperidin-1-yl)ethoxy)imidazo[1,2-a]pyridine |

Development of Novel Synthetic Methodologies Based on Pyridine Core Reactivity

The reactivity of the pyridine core is central to its role in synthetic chemistry. researchgate.netresearchgate.net For 2-aminopyridines, the interplay between the ring nitrogen and the exocyclic amino group enables a range of cyclization and annulation reactions to construct fused heterocyclic systems. researchgate.net For instance, reactions with β-ketoesters or malonic esters can lead to the formation of pyrido[1,2-a]pyrimidines, a privileged scaffold in medicinal chemistry. nih.gov

The development of novel synthetic methods can exploit the specific substitution pattern of this compound. The 3-alkoxy group can influence the regioselectivity of further ring functionalization. Methodologies such as transition-metal-catalyzed cross-coupling reactions could be applied to C-H bonds activated by the existing functional groups or after initial halogenation of the ring. nih.gov Furthermore, activation of the pyridine ring via N-oxide formation can open up alternative reaction pathways, such as Reissert-Henze type reactions, allowing for nucleophilic substitution at the C6 position. nih.gov

Table 3: Potential Fused Heterocyclic Systems from this compound This table outlines potential synthetic routes to fused ring systems based on established pyridine chemistry.

| Reaction Type | Reagent(s) | Resulting Fused Ring System |

|---|---|---|

| Annulation | α,β-Unsaturated Ketone | Dihydropyrido[1,2-a]pyrimidine |

| Cyclocondensation | Ethyl Cyanoacetate | Aminopyrido[1,2-a]pyrimidinone |

| Intramolecular Cyclization | (after N-acylation with a haloacyl halide) | Oxazolo[3,2-a]pyridinium salt |

| Pictet-Spengler type | Aldehyde (after reduction of pyridine) | Tetrahydropyrido-fused systems |

Integration into Supramolecular Structures and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions to construct ordered assemblies from molecular components. This compound possesses multiple functional groups capable of engaging in such interactions, making it a promising candidate for the design of supramolecular materials.

The key interaction motifs include:

Hydrogen Bonding: The N-H donors of the amino group and the numerous nitrogen and oxygen acceptors (pyridine N, amino N, ether O, piperidine N) can form robust and directional hydrogen bonds. These interactions are fundamental in directing crystal packing and forming self-assembled gels or liquid crystals. mdpi.com

Metal Coordination: The 2-aminopyridine moiety is a classic bidentate chelating ligand, capable of coordinating to a wide range of metal ions through the pyridine nitrogen and the exocyclic amino nitrogen. rsc.org This allows for the construction of discrete coordination complexes, 1D coordination polymers, or 3D metal-organic frameworks (MOFs). The flexible side chain could influence the resulting network topology and porosity.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions, which contribute to the stabilization of larger assemblies.

Hydrophobic and van der Waals Interactions: The alkyl portions of the piperidine and ethoxy groups can engage in hydrophobic interactions, which are particularly important for self-assembly processes in aqueous media.

The combination of these directional interactions makes this compound a versatile tecton for crystal engineering and the bottom-up fabrication of functional materials. mdpi.com

Table 4: Potential Supramolecular Roles and Architectures This table summarizes the potential non-covalent interactions and resulting supramolecular structures for this compound.

| Non-Covalent Interaction | Potential Role of Compound | Resulting Supramolecular Architecture |

|---|---|---|

| Hydrogen Bonding | H-bond Donor/Acceptor | 1D Chains, 2D Sheets, Self-Assembled Gels |

| Metal Coordination | Bidentate Chelating Ligand | Discrete Metal Complexes, Coordination Polymers, MOFs |

| π-π Stacking | Aromatic Stacking Unit | Columnar Assemblies, Intercalated Structures |

| Multiple Interactions | Amphiphilic Tecton | Micelles, Vesicles (in aqueous media) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.